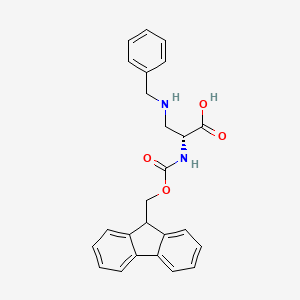

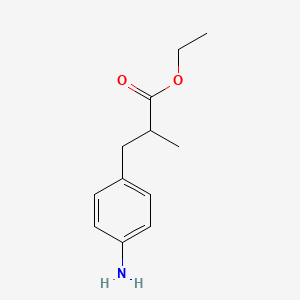

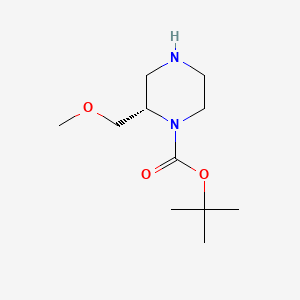

(S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Piperazine derivatives are a class of chemical compounds that have been widely studied due to their diverse biological activities . They are found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be analyzed using various spectroscopic techniques, including XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations using methods such as DFT can also be used to predict geometric parameters and spectroscopic data .Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be determined using various techniques. For example, the refractive index, boiling point, and density of 1-(2-Methoxyethyl)piperazine were determined to be 1.4730 (lit.), 193-194 °C (lit.), and 0.970 g/mL at 25 °C (lit.), respectively .Applications De Recherche Scientifique

-

Pharmaceuticals

-

Catalysis and Metal Organic Frameworks (MOFs)

- Piperazine ring-based compounds find their application in the field of catalysis and metal organic frameworks (MOFs) .

- The methods of application or experimental procedures involve the synthesis and application of different piperazine derivatives and their metal complexes having diverse applications .

-

Synthesis of Substituted Piperazines

- In organic synthesis, benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate derivatives are used to create orthogonally protected piperazines.

- These compounds serve as precursors for various 2-substituted piperazines, essential in medicinal chemistry.

-

Antimicrobial Properties

- Piperazine ring-based compounds find their application in biological systems with antimicrobial properties .

- The methods of application or experimental procedures involve the synthesis and application of different piperazine derivatives .

- The results or outcomes obtained include the successful use of these compounds in inhibiting the growth of various microbes .

-

Antioxidant Properties

- Piperazine-based compounds also exhibit antioxidant properties .

- The methods of application or experimental procedures involve the synthesis and application of different piperazine derivatives .

- The results or outcomes obtained include the successful use of these compounds in neutralizing harmful free radicals .

-

Anticancer Properties

- Piperazine-based compounds have been found to exhibit anticancer properties .

- The methods of application or experimental procedures involve the synthesis and application of different piperazine derivatives .

- The results or outcomes obtained include the successful use of these compounds in inhibiting the growth of various cancer cells .

-

Kinase Inhibitors

- Piperazine-based compounds are often found in kinase inhibitors .

- The methods of application or experimental procedures involve the synthesis and application of different piperazine derivatives .

- The results or outcomes obtained include the successful use of these compounds in inhibiting various kinases .

-

Receptor Modulators

- Piperazine-based compounds are also used as receptor modulators .

- The methods of application or experimental procedures involve the synthesis and application of different piperazine derivatives .

- The results or outcomes obtained include the successful use of these compounds in modulating various receptors .

Safety And Hazards

Orientations Futures

Piperazine derivatives are gaining prominence in today’s research due to their versatile binding possibilities with metal ions and their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties . They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) .

Propriétés

IUPAC Name |

tert-butyl (2S)-2-(methoxymethyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-7-9(13)8-15-4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOJNXXZXCRBCC-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@H]1COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2-methylbenzo[d]oxazole](/img/structure/B582238.png)